![molecular formula C20H20FN3O B5697964 2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)
2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole
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Overview
Description
2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of specific enzymes, such as topoisomerase II and histone deacetylase. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole have been extensively studied. This compound has been shown to possess significant anticancer activity, and it has been suggested that it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole in lab experiments is its unique properties, which make it a potential candidate for various applications. However, one of the limitations of using this compound in lab experiments is its high cost, which can limit its availability for research.
Future Directions
There are several future directions for the study of 2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole. One of the most promising directions is the development of new synthetic methods for this compound, which can make it more accessible for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields of science. Finally, more research is needed to explore the potential side effects of this compound and its safety for human use.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluoroaniline, 2-oxo-2-(1-piperidinyl)acetic acid, and o-phenylenediamine in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to yield the desired product.
Scientific Research Applications
2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in different fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant anticancer activity and has been studied as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-[2-(4-fluorophenyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-16-10-8-15(9-11-16)20-22-17-6-2-3-7-18(17)24(20)14-19(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIUSBFRFJKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone |
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